REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[C:10]([CH3:11])=[CH:9][C:8]([O:12][CH3:13])=[CH:7][C:6]=1[CH3:14])=O.[NH2:15][C:16]([NH2:18])=[S:17]>CCO>[CH3:13][O:12][C:8]1[CH:9]=[C:10]([CH3:11])[C:5]([C:3]2[N:15]=[C:16]([NH2:18])[S:17][CH:2]=2)=[C:6]([CH3:14])[CH:7]=1
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Name
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|
Quantity
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8.65 g
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Type
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reactant
|
Smiles
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BrCC(=O)C1=C(C=C(C=C1C)OC)C
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Name
|
|
Quantity
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2.56 g
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Type
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reactant
|
Smiles
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NC(=S)N
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Name
|
|
Quantity
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48 mL
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Type
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solvent
|
Smiles
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CCO
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux for 60 min
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Duration
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60 min
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Type
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CONCENTRATION
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Details
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The solution was concentrated
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Type
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ADDITION
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Details
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added with water (50 mL) and saturated aqueous Na2CO3 (5.0 mL)
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Type
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FILTRATION
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Details
|
The resultant precipitate was filtered
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Type
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CUSTOM
|
Details
|
recrystallized in toluene (50 mL)
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Type
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FILTRATION
|
Details
|
The solids were filtered
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Type
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CUSTOM
|
Details
|
dried under vacuum
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Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(=C(C(=C1)C)C=1N=C(SC1)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.9 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 74.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |